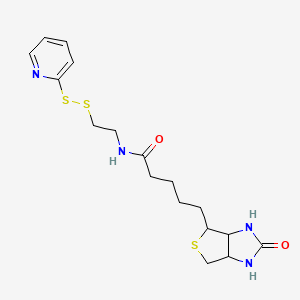

![molecular formula C14H22N6O5 B7796578 [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

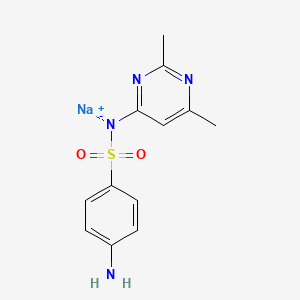

The compound with the identifier “[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate” is known as Valganciclovir. Valganciclovir is an antiviral medication used primarily to treat cytomegalovirus infections in individuals with compromised immune systems, such as those with acquired immunodeficiency syndrome or those who have undergone organ transplants. It is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body.

準備方法

Synthetic Routes and Reaction Conditions

Valganciclovir is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, ganciclovir. Ganciclovir is then esterified with L-valine to produce Valganciclovir. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like dicyclohexylcarbodiimide to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of Valganciclovir involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration to ensure high purity and consistency.

化学反応の分析

Types of Reactions

Valganciclovir undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most significant reaction is the hydrolysis of Valganciclovir to ganciclovir in the gastrointestinal tract and liver.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water and enzymes in the body, converting Valganciclovir to ganciclovir.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions in laboratory settings.

Major Products Formed

The primary product formed from the hydrolysis of Valganciclovir is ganciclovir, which is the active antiviral agent.

科学的研究の応用

Valganciclovir has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study prodrug activation and drug delivery mechanisms.

Biology: Researchers use Valganciclovir to investigate the replication and inhibition of cytomegalovirus in cell cultures.

Medicine: It is extensively studied for its efficacy in preventing and treating cytomegalovirus infections in immunocompromised patients.

Industry: Valganciclovir is used in the pharmaceutical industry for the development of antiviral therapies and drug formulations.

作用機序

Valganciclovir exerts its effects by being converted into ganciclovir in the body. Ganciclovir inhibits the replication of cytomegalovirus by incorporating into the viral DNA during replication. This incorporation leads to the termination of viral DNA elongation, effectively stopping the virus from multiplying. The molecular targets of ganciclovir include the viral DNA polymerase enzyme, which is essential for viral replication.

類似化合物との比較

Valganciclovir is unique compared to other antiviral compounds due to its prodrug nature, which allows for better oral bioavailability and improved patient compliance. Similar compounds include:

Ganciclovir: The active form of Valganciclovir, used intravenously for similar indications.

Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.

Famciclovir: An antiviral medication used to treat herpes zoster and herpes simplex virus infections.

Valganciclovir stands out due to its enhanced bioavailability and effectiveness in treating cytomegalovirus infections in immunocompromised patients.

特性

IUPAC Name |

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVFJKSGQUFQAP-GKAPJAKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

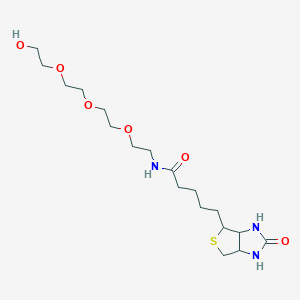

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)

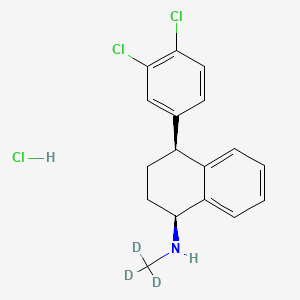

![2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate](/img/structure/B7796521.png)

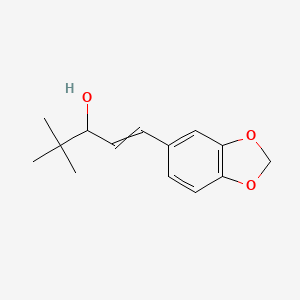

![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)

![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)

![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)